molecular formula C28H32O7 B1237127 [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

Cat. No.: B1237127
M. Wt: 480.5 g/mol
InChI Key: AJTULIWKBMDPCJ-IYGCLJFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate can be synthesized through various organic reactions involving the modification of triterpenoid structures. One common method involves the extraction of limonoids from the Khaya anthotheca tree, followed by chemical modifications to obtain anthothecol . The specific reaction conditions and reagents used in these synthetic routes are often proprietary and vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of anthothecol typically involves large-scale extraction from the Khaya anthotheca tree. The process includes harvesting the tree bark, followed by solvent extraction and purification steps to isolate the limonoid compounds . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various anthothecol derivatives with potential therapeutic applications .

Mechanism of Action

[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate exerts its effects through multiple molecular targets and pathways:

Properties

Molecular Formula

C28H32O7

Molecular Weight

480.5 g/mol

IUPAC Name

[(1R,2R,4R,6S,7S,9R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

InChI

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3/t16-,17+,19+,21?,25+,26-,27-,28+/m0/s1

InChI Key

AJTULIWKBMDPCJ-IYGCLJFQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](C[C@@H]3[C@]2(O3)[C@]4(C1[C@]5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Synonyms

anthothecol

Origin of Product

United States

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